molecular formula C42H80NO8P B1663433 Lecithin CAS No. 8002-43-5

Lecithin

Cat. No.: B1663433
CAS No.: 8002-43-5
M. Wt: 758.1 g/mol
InChI Key: JLPULHDHAOZNQI-ZNEZQZEFSA-N
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Description

Lecithin is a crucial lipid molecule that plays a vital role in various physiological processes in the human body. It is a major constituent of cell membranes and is involved in the transport of lipids, proteins, and other molecules across the membrane . This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and a choline molecule . This unique composition gives phosphatidylcholine its distinctive properties and functions.

Mechanism of Action

Target of Action

Phosphatidylcholine (PC) is a major component of biological membranes and is more commonly found in the exoplasmic or outer leaflet of a cell membrane . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . PC also plays a role in membrane-mediated cell signaling and PCTP activation of other enzymes .

Mode of Action

PC’s role in the maintenance of cell membrane integrity is vital to all of the basic biological processes: information flow, intracellular communication, and bioenergetics . It is a major part of the polar head group of phosphatidylcholine . Inadequate choline intake would negatively affect all these processes .

Biochemical Pathways

In eukaryotes, PC is synthesized through two alternative biosynthetic pathways :

Pharmacokinetics

Phosphatidylcholine is absorbed into the mucosal cells of the small intestine, mainly in the duodenum and upper jejunum, following some digestion by the pancreatic enzyme phospholipase, producing lysophosphatidylcholine (lysolecithin) .

Result of Action

The major cellular and molecular effects of PC’s action include maintaining the integrity and fluidity of cell membranes, allowing for the efficient exchange of nutrients and waste products . Additionally, it acts as a precursor for other important molecules such as acetylcholine, a neurotransmitter involved in various cognitive functions .

Action Environment

Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance . The harsh tumor microenvironment (TME) conditions, mainly hypoxic and nutritional stress, modulate cancer choline metabolism .

Biochemical Analysis

Biochemical Properties

Phosphatidylcholine is a class of phospholipids that incorporate choline as a headgroup . It is a major component of biological membranes and can be easily obtained from a variety of readily available sources, such as egg yolk or soybeans . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) . Phosphatidylcholine also plays a role in membrane-mediated cell signaling and PCTP activation of other enzymes .

Cellular Effects

Phosphatidylcholine has many key roles in the body. It provides the main building block for cell membranes and mitochondria . It enhances the free passage of nutrients into the cell while escorting waste and detritus out . By doing so, it works to enhance the process of metabolism within a cell .

Molecular Mechanism

Phosphatidylcholine is synthesized primarily in the endoplasmic reticulum (ER) through two main pathways: the cytidine 5-diphosphocoline (CDP-choline) or Kennedy pathway, and the phosphatidylethanolamine methyl transferase (PEMT) pathway . The major pathway involves the conversion of choline, obtained from the diet or synthesized within the body, into phosphatidylcholine .

Temporal Effects in Laboratory Settings

Phosphatidylcholine intake was associated with better performance on cognitive tests involving frontal and temporal lobe function . Adequate dietary consumption is associated with lower morbidity and mortality with aging, especially in relation to liver health .

Dosage Effects in Animal Models

In animal studies, altered phosphatidylcholine expression resulted in the changed heading time of rice under both short-day and long-day conditions, which is dependent on the secretory character of phosphatidylcholine . An animal study showed that phosphatidylcholine improved memory and generally increased brain choline and acetylcholine concentrations to or above the levels of the control normal mice .

Metabolic Pathways

Phosphatidylcholine is a major constituent of cell membranes and pulmonary surfactant, and is more commonly found in the exoplasmic or outer leaflet of a cell membrane . It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP) .

Subcellular Localization

Subcellular localization analysis confirmed the signal peptide is indispensable for phosphatidylcholine secretion into the extracellular spaces, where phosphatidylcholine hydrolyzes substrates . Phosphatidylcholine overexpression results in delayed heading time which is dependent on its secretory character .

Chemical Reactions Analysis

Types of Reactions: Lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, phospholipase D catalyzes the hydrolysis of phosphatidylcholine to form phosphatidic acid, releasing the soluble choline headgroup into the cytosol .

Common Reagents and Conditions: Common reagents used in the reactions involving phosphatidylcholine include phospholipase D, cytidine triphosphate, and diacylglycerol . The reactions typically occur under physiological conditions, such as in the presence of enzymes and at body temperature.

Major Products: The major products formed from the reactions of phosphatidylcholine include phosphatidic acid, choline, and various lysophosphatidylcholines .

Comparison with Similar Compounds

  • Phosphatidylethanolamine
  • Phosphatidylserine
  • Phosphatidylinositol
  • Phosphatidylglycerol

Lecithin’s unique composition and functions make it a vital molecule in various physiological processes and scientific research applications.

Properties

CAS No.

8002-43-5

Molecular Formula

C42H80NO8P

Molecular Weight

758.1 g/mol

IUPAC Name

[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14+,21-20+

InChI Key

JLPULHDHAOZNQI-ZNEZQZEFSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

Color/Form

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air
Light-brown to brown, viscous semiliquid
Waxy mass when the acid value is about 20;  pourable, thick fluid when the acid value is around 30

density

1.0305 at 24 °C/4 °C

melting_point

236-237 °C

8002-43-5

physical_description

Dry Powder, Liquid;  Water or Solvent Wet Solid;  Liquid
Waxy solid or thick liquid (dependent on acid value);  White when fresh, turns yellow to brown on exposure to air;  [Merck Index] Yellow odorless solid;  [MSDSonline]

shelf_life

Stable under recommended storage conditions.

solubility

Insoluble in water
Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone;  practically insoluble in cold vegetable and animal oils.
Soluble in about 12 parts cold absolute alcohol

Synonyms

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-linoleoylphosphatidylcholine
2-linoleoyl-1-palmitoyl-sn-phosphatidylcholine
palmitoyl-linoleoatephosphatidylcholine
PLPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phosphatidylcholine influence the release reaction of blood platelets?

A1: Studies on reserpinized rabbit platelets revealed that these platelets accumulate phosphatidylcholine intracellularly through enhanced choline incorporation, phosphatidylethanolamine methylation, and de novo synthesis from glycerol. [] This accumulated phosphatidylcholine is then rapidly degraded upon thrombin-induced activation, potentially contributing to the enhanced release reaction observed in reserpinized platelets. []

Q2: Can phosphatidylcholine be hydrolyzed by enzymes, and if so, what are the implications?

A2: Yes, paraoxonase-1 (PON-1), an enzyme associated with high-density lipoproteins (HDL), can hydrolyze phosphatidylcholine isoprostanes and core aldehydes, breaking them down into lysophosphatidylcholine. [] This hydrolysis, occurring independently of serine esterase activity, helps prevent the accumulation of oxidized phosphatidylcholine products in plasma lipoproteins. []

Q3: What is the role of phosphatidylcholine in the synthesis of pulmonary surfactant?

A3: Research indicates that acyltransferases in dog lung microsomes exhibit high reactivity towards lysophosphatidylcholine, especially with palmitoyl-CoA. [] This suggests that acyltransferases play a crucial role in ensuring sufficient dipalmitoyl phosphatidylcholine levels, a major component of pulmonary surfactant, for proper lung function. []

Q4: What is the molecular structure of phosphatidylcholine?

A4: Phosphatidylcholine consists of a glycerol backbone esterified to two fatty acids at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position. The phosphate group is further esterified to a choline molecule. The specific fatty acids attached to the glycerol backbone can vary, leading to diverse molecular species of phosphatidylcholine.

Q5: How does the presence of phosphatidylcholine affect the stability of cationic vesicles composed of 1,2-dioleoyl-3-trimethylammonium propane (DOTAP)?

A5: The incorporation of phosphatidylcholine, regardless of the saturation level of its acyl chains, stabilizes DOTAP vesicles at physiological temperatures. [] This stabilization reduces the hemolytic activity of DOTAP, leading to less membrane damage. []

Q6: Does the type of soft contact lens material influence its ability to adsorb phosphatidylcholine and cholesterol oleate?

A6: Research shows that both hydrogel and silicone hydrogel contact lenses adsorb phosphatidylcholine and cholesterol oleate relatively quickly, often within the first day of exposure. [] While the amount adsorbed varies between materials, the clinical significance of these differences remains unclear. []

Q7: How does phosphatidylcholine participate in the biosynthesis of other phospholipids within the chloroplast?

A7: Studies using Allium porrum seedlings demonstrate that intact chloroplasts can synthesize phosphatidylcholine by acylating lysophosphatidylcholine with acyl-CoAs. [] This acyltransferase activity, localized in the chloroplast envelope, is specific to lysophosphatidylcholine and produces phosphatidylcholine with a characteristic C18 fatty acid at the sn-2 position, a hallmark of eukaryotic lipids. []

Q8: Can phosphatidylcholine act as a vehicle for dyes in textile applications?

A8: Research has shown that multilamellar lipid vesicles composed of egg phosphatidylcholine and cholesterol can effectively encapsulate and deliver anthraquinone disperse dyes in wool dyeing processes. [] The presence of cholesterol in these liposomes enhances dye binding to wool fibers while reducing dye exhaustion in the dyebath. []

Q9: Have any computational studies been conducted to understand the interaction of phosphatidylcholine with other molecules?

A9: While the provided research articles do not delve into specific computational studies, molecular docking simulations could be employed to understand the interaction of phosphatidylcholine with enzymes like MAS1 lipase. [] Such simulations would provide insights into the substrate specificity and regioselectivity of the enzyme, explaining the preferential formation of 1-acyl-sn-glycero-3-lysophosphatidylcholine during the synthesis of n-3 polyunsaturated fatty acid-rich lysophosphatidylcholine. []

Q10: How does the chain length of the acyl chain in phosphatidylcholine affect its interaction with saponins?

A10: Studies using liposomes indicate that saponins like akebia saponins B, C, PD, and PG exhibit reduced activity in inducing permeability changes with increasing acyl chain length of phosphatidylcholine in the liposomal membrane. [] This suggests that longer acyl chains hinder the interaction between these saponins and the liposomal membrane. []

Q11: Does the presence of cholesterol in the membrane influence the interaction of phosphatidylcholine with other molecules?

A11: Research suggests that the presence of cholesterol can significantly impact the interaction of phosphatidylcholine with other molecules. For instance, cholesterol enhances the interaction of phosphatidylcholine with saponins like digitonin and F-gitonin, leading to increased hemolytic activity. [] Conversely, cholesterol diminishes the sensitivity of liposomal membranes to chikusetsusaponin III, a saponin that interacts with phosphatidylcholine even in the absence of cholesterol. []

Q12: How is phosphatidylcholine metabolized in the body?

A12: Phosphatidylcholine can be hydrolyzed by various phospholipases, releasing free choline, fatty acids, and glycerophosphate. Choline can be further metabolized in the liver to form trimethylamine, which is then oxidized to trimethylamine N-oxide (TMAO). [] TMAO has been associated with cardiovascular disease risk, highlighting the complex interplay between phosphatidylcholine metabolism and human health. []

Q13: Has phosphatidylcholine demonstrated any therapeutic potential in animal models of disease?

A13: Research suggests that silybin-phosphatidylcholine compound (SPC) exhibits therapeutic potential in a rat model of fatty liver disease. [] In this study, SPC administration significantly relieved liver fatty degeneration after inducing liver injury with carbon tetrachloride and a high-fat diet. [] These findings warrant further investigation into the therapeutic applications of phosphatidylcholine in liver disease.

Q14: Are there any cell-based assays available to assess the biological activity of phosphatidylcholine and its derivatives?

A14: While not explicitly described in the provided research, cell-based assays can be employed to investigate the effects of phosphatidylcholine and its derivatives on cellular processes. For instance, assays measuring cell proliferation, apoptosis, lipid uptake, and inflammatory responses can be utilized to elucidate the biological activity of these molecules in various cell types, including endothelial cells, immune cells, and cancer cells.

Q15: Can phosphatidylcholine be used to improve the delivery of drugs to specific tissues or cells?

A15: Yes, phosphatidylcholine is a key component of liposomes, which are versatile drug delivery vehicles. By modifying the lipid composition, size, and surface properties of liposomes, researchers can target them to specific tissues and cells. For instance, liposomes can be functionalized with antibodies or peptides to enhance their binding to specific cell surface receptors, improving drug delivery to the target site.

Q16: What analytical techniques are commonly used to characterize and quantify phosphatidylcholine?

A16: Several analytical methods are employed to study phosphatidylcholine, including:

  • Thin Layer Chromatography (TLC): Used to separate and identify different phospholipid classes, including phosphatidylcholine, based on their polarity and affinity for the stationary phase. []
  • Gas Chromatography (GC): Coupled with a suitable detector (e.g., flame ionization detector), GC is used to analyze the fatty acid composition of phosphatidylcholine after hydrolysis or transesterification. []
  • High-Performance Liquid Chromatography (HPLC): HPLC, often paired with mass spectrometry (MS), allows for the separation and quantification of individual molecular species of phosphatidylcholine based on their mass-to-charge ratio. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about phosphatidylcholine, including headgroup conformation and interactions with other molecules. [, ]
  • Differential Scanning Calorimetry (DSC): Used to study the thermotropic behavior of phosphatidylcholine, such as its phase transitions in model membranes. [, , , ]

Q17: Is phosphatidylcholine considered biocompatible and biodegradable?

A17: Yes, phosphatidylcholine is naturally occurring in biological membranes and is generally considered biocompatible and biodegradable. It is broken down by enzymes in the body, and its degradation products are typically non-toxic. This property makes it attractive for various biomedical applications, including drug delivery and tissue engineering.

Q18: Are there any synthetic or natural alternatives to phosphatidylcholine for specific applications?

A18: Yes, depending on the specific application, various alternatives to phosphatidylcholine exist. For instance:* Other phospholipids: Phosphatidylserine, phosphatidylethanolamine, and phosphatidylglycerol are structurally similar to phosphatidylcholine and can be used in liposome formulations and other applications. * Synthetic lipids: Various synthetic lipids with tunable properties, such as PEGylated lipids and cationic lipids, offer alternatives in drug delivery systems.* Natural oils: Some natural oils, like soybean oil and sunflower oil, are rich in phosphatidylcholine and can be used as sources for this phospholipid.

Q19: What are some examples of cross-disciplinary research involving phosphatidylcholine?

A19: The research articles highlight several examples of cross-disciplinary research involving phosphatidylcholine:

  • Biochemistry and Cell Biology: Investigating the role of phosphatidylcholine in cellular signaling pathways, membrane trafficking, and lipid metabolism. [, , , , ]
  • Biophysics and Material Science: Studying the physical properties and phase behavior of phosphatidylcholine in model membranes and liposomes. [, , , , , , ]
  • Pharmacology and Drug Delivery: Exploring the use of phosphatidylcholine-based liposomes for targeted drug delivery and improving drug solubility and bioavailability. [, ]
  • Textile Engineering: Utilizing phosphatidylcholine liposomes as carriers for dyes in textile dyeing processes. []
  • Medicine and Clinical Research: Investigating the role of phosphatidylcholine and its metabolites in health and disease, particularly in cardiovascular and liver diseases. [, ]

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